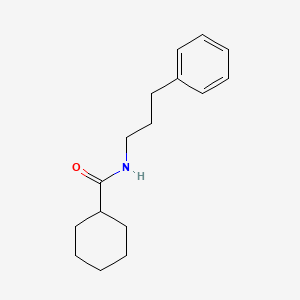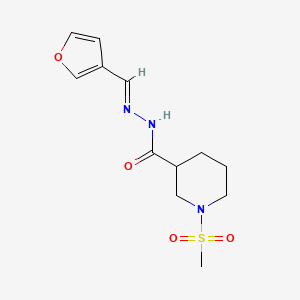
N-(3-phenylpropyl)cyclohexanecarboxamide
Übersicht
Beschreibung
N-(3-phenylpropyl)cyclohexanecarboxamide, also known as CPP, is a compound that has been extensively studied for its potential use in scientific research. CPP is a derivative of cyclohexanecarboxamide, and its unique structure has been shown to have a variety of effects on the body. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- A study by Özer et al. (2009) focused on synthesizing and characterizing derivatives of N-(arylcarbamothioyl)cyclohexanecarboxamide, including compounds with phenyl substituents. The compounds were analyzed using elemental analyses, IR and 1H-NMR spectroscopy, and X-ray diffraction studies. The cyclohexane ring in these compounds adopts a chair conformation, and the molecular conformation is stabilized by intramolecular hydrogen bonds (Özer, Arslan, VanDerveer, & Külcü, 2009).
Catalyst Development
- Wang et al. (2011) reported the development of a catalyst involving Pd nanoparticles supported on mesoporous graphitic carbon nitride, which showed high activity and selectivity in the hydrogenation of phenol to cyclohexanone under mild conditions. This research demonstrates the potential of cyclohexanecarboxamide derivatives in catalysis (Wang, Yao, Li, Su, & Antonietti, 2011).
Pharmacokinetics and Metabolism
- A study by Walker et al. (2005) on UK-427,857, a compound structurally similar to N-(3-phenylpropyl)cyclohexanecarboxamide, examined its pharmacokinetic properties and metabolism across different species. This research provides insights into the absorption and metabolic pathways of similar compounds, which is crucial for drug development (Walker, Abel, Comby, Muirhead, Nedderman, & Smith, 2005).
PET Imaging and Radioligand Development
- Choi et al. (2015) explored the use of cyclohexanecarboxamide derivatives in PET imaging of serotonin 5-HT1A receptors. The study compared different radioligands, providing valuable information for neuroimaging and the study of neuropsychiatric disorders (Choi, Lyoo, Kim, Kim, Kang, Choi, Kim, Ryu, 2015).
Chemical Functionalization and Labeling
- Bennacef et al. (2007) described the functionalization of a quinoline derivative structurally similar to N-(3-phenylpropyl)cyclohexanecarboxamide for labeling with carbon-11. This methodology is pertinent for developing PET radioligands for in vivo studies, such as for receptor imaging (Bennacef, Perrio, Lasne, & Barré, 2007).
Eigenschaften
IUPAC Name |
N-(3-phenylpropyl)cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO/c18-16(15-11-5-2-6-12-15)17-13-7-10-14-8-3-1-4-9-14/h1,3-4,8-9,15H,2,5-7,10-13H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNKRIYZXSMDMTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NCCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-phenylpropyl)cyclohexanecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-chlorophenyl)-5-[(5-chloro-2-thienyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4654566.png)
![N-(2-isopropylphenyl)-2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4654585.png)
![methyl 2-{[(2-methylcyclopropyl)carbonyl]amino}benzoate](/img/structure/B4654603.png)


![1-isonicotinoyl-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4654622.png)
![N-(4,6-dimethyl-2-pyrimidinyl)-4-{[4-(4-hydroxyphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide](/img/structure/B4654627.png)
![3-(1,3-benzodioxol-5-yl)-N-{2-[(2-methylbenzyl)thio]ethyl}acrylamide](/img/structure/B4654630.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B4654637.png)
![1-methyl-3-{[(4-methyl-2-pyridinyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B4654638.png)


![methyl 2-({3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}amino)benzoate](/img/structure/B4654665.png)
![N-(5-chloro-2-pyridinyl)-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4654675.png)